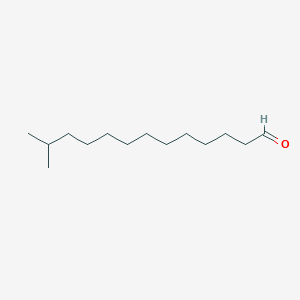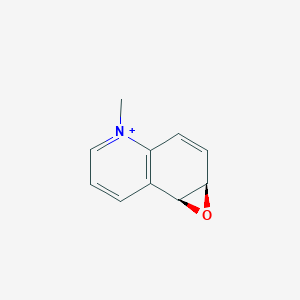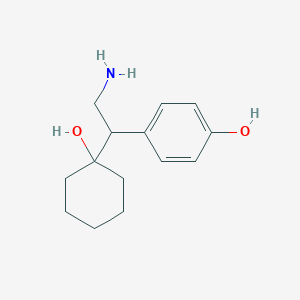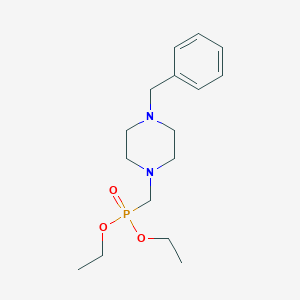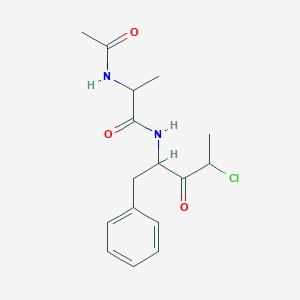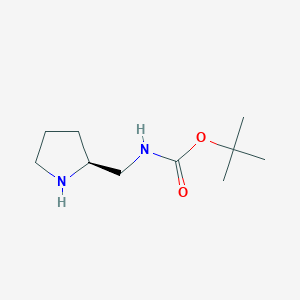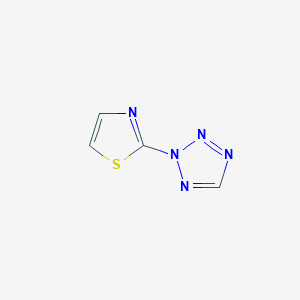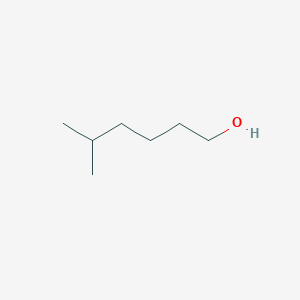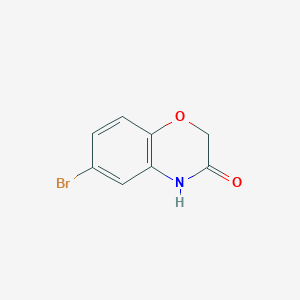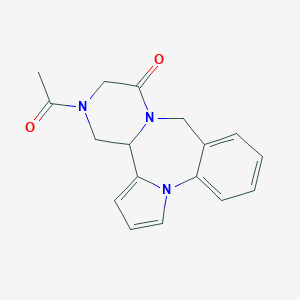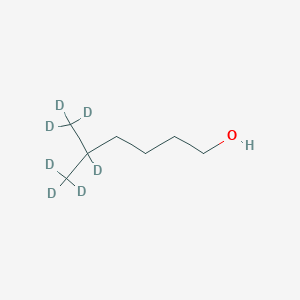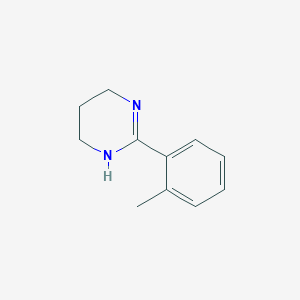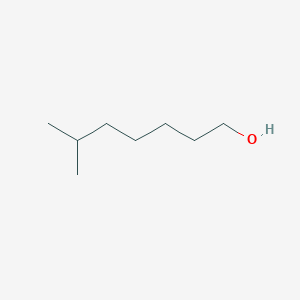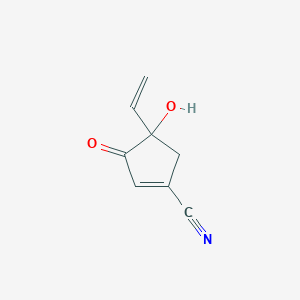
5-Ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one, also known as vinylglyoxylate isocyanate or VGIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. VGIC is a heterocyclic compound that contains both an isocyanate and a vinyl group, making it a versatile molecule for various applications in chemistry and biology.
Scientific Research Applications
Synthesis and Organic Chemistry
- Synthesis and Modification : This compound and its analogs are key intermediates in organic synthesis, particularly for bromination methods. They are used to introduce bromine atoms into various positions, such as in the ethene bridge and aryl groups, of similar structures (Shirinian et al., 2012).
- Functionalization and Switching Processes : Functionalized derivatives of this compound are promising for light-induced switching processes, such as in photochromic applications, where they can undergo reversible changes in color or light absorption properties (Lucas et al., 2003).
- Fischer Carbenemetal Complexes : These compounds are utilized in the formation of Fischer carbenemetal complexes, which are instrumental in the synthesis of various organic structures, including triquinanes and hexacycles, demonstrating their versatility in complex organic synthesis (Wu et al., 2005).
Photophysics and Material Science
- Optical Molecular Switches : Certain derivatives of this compound are used in the development of optical molecular switches, providing potential applications in materials science, particularly in the area of photoresponsive materials (Lucas et al., 2003).
- Photochromism Studies : Unsymmetrical derivatives of this compound have been studied for their photochromic properties. These studies are crucial for understanding and developing materials that can change color or opacity in response to light exposure (Shirinian et al., 2014).
Catalysis and Reaction Mechanisms
- Catalysis in Synthesis : This compound and its derivatives are used in catalyzed synthesis processes, such as Rhodium-catalyzed tandem annulation, where they act as components in complex reaction pathways leading to the formation of diverse organic compounds (Li et al., 2013).
properties
CAS RN |
157566-63-7 |
|---|---|
Product Name |
5-Ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one |
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-ethenyl-4-hydroxy-3-oxocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C8H7NO2/c1-2-8(11)4-6(5-9)3-7(8)10/h2-3,11H,1,4H2 |
InChI Key |
GFDNNKCENLWCOQ-UHFFFAOYSA-N |
SMILES |
C=CC1(CC(=CC1=O)C#N)O |
Canonical SMILES |
C=CC1(CC(=CC1=O)C#N)O |
synonyms |
5-ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one homothallin II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)
